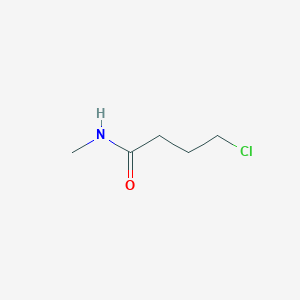

4-chloro-N-methylbutanamide

Description

Significance of N-Alkylbutanamides in Medicinal and Agrochemical Chemistry

The N-alkylamide functional group is a prevalent feature in a multitude of biologically active compounds, and the butanamide scaffold, in particular, serves as a core structure in various therapeutic and agricultural agents. The specific arrangement of atoms in N-alkylbutanamides allows for interactions with biological targets, leading to a range of physiological effects.

In medicinal chemistry, N-alkylbutanamide derivatives have been investigated for a variety of applications. For instance, certain butanamide structures are explored as potential anticonvulsant agents. researchgate.net More complex derivatives have shown promise as inhibitors of specific biological pathways. Research into new antitubercular agents has involved the synthesis of 1,4-dihydropyridine-3,5-dicarboxamide derivatives, which incorporate an N-aryl butanamide moiety and have demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis. researchgate.net Furthermore, the butanamide structure is a component of scaffolds designed as inhibitors for targets like the C-C chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases. researchgate.net

In the agrochemical sector, butanamide derivatives also find application. Although direct examples of N-alkylbutanamides as herbicides are less common, related structures are significant. For example, certain acetoacetanilides, which can be precursors to butanamides, are used to generate urea-based compounds in situ, and some of these urea (B33335) derivatives are commercially available herbicides. lnu.edu.cn The structural features of N-alkylbutanamides make them suitable candidates for modification to develop new active compounds for crop protection. myskinrecipes.com

Table 2: Examples of Bioactive N-Alkylbutanamide Derivatives

| Compound Class/Derivative | Biological Activity | Field of Application |

|---|---|---|

| Dihydropyridine-butanamides | Antitubercular | Medicinal Chemistry researchgate.net |

| N-Phenyl butanamide derivatives | Anticonvulsant | Medicinal Chemistry researchgate.net |

| N-(cyclopentyl)butanamide scaffolds | CCR2 Inhibition | Medicinal Chemistry researchgate.net |

Research Trajectories and Academic Relevance of Halogenated Amides

Halogenated amides are a cornerstone of modern organic synthesis, valued for their dual functionality which allows for a wide array of chemical transformations. The presence of a halogen atom provides an electrophilic site for nucleophilic substitution or a handle for transition-metal-catalyzed cross-coupling reactions, while the amide group offers stability, influences conformation, and can act as a directing group.

The academic relevance of halogenated amides stems from their utility as versatile synthetic intermediates. nih.gov They are frequently employed in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals. For example, α-haloamides are used as precursors for α-amino amides and can participate in various annulation processes to build ring systems under both radical and basic conditions. nih.gov The development of transition metal-catalyzed cross-coupling reactions has significantly broadened the synthetic utility of haloamides, enabling the formation of new carbon-carbon bonds and the creation of enantiomerically enriched chiral molecules. nih.gov

Contemporary research continues to expand the toolkit for synthesizing and using these compounds. Efficient and modular routes to α-halogenated amides have been developed from ynamides through a double electrophilic activation sequence. nih.gov Furthermore, innovative methods such as halogen-bonding-mediated synthesis have emerged, providing novel ways to form amide and peptide bonds. parchem.com Electrochemical methods are also being explored as a sustainable approach to generate halogenating agents in situ for the synthesis of halogenated amides, avoiding the direct handling of hazardous reagents. nih.gov

Historical Development of Butanamide Synthesis and Functionalization

The synthesis of amides is one of the most fundamental and frequently performed reactions in organic chemistry. Historically, the formation of the amide bond often involved the activation of a carboxylic acid, typically by converting it into a more reactive species like an acid chloride, which could then react with an amine. nih.gov While effective, this method often requires harsh conditions. The 20th century saw the development of a vast number of "coupling reagents" designed to facilitate amide bond formation under milder conditions, a field that became particularly crucial with the advent of solid-phase peptide synthesis. chemnet.com

The synthesis of butanamides specifically has followed this general trend. Simple butanamide can be prepared through established methods such as the catalytic hydration of butyronitrile (B89842) or the reaction of butyryl chloride with ammonia (B1221849). researchgate.net More complex butanamide derivatives have been synthesized through various routes, including the reductive ring-opening of precursors like glutarimides, a method documented in the mid-20th century. Chemical patents also describe methods for producing enantiomerically pure 2-aminobutanamide (B112745) hydrochloride from precursors like 2-aminobutyric acid, highlighting the industrial importance of chiral butanamides. google.comgoogle.com

A significant modern advancement in the field is the direct functionalization of butanamides through C-H activation. This powerful strategy allows for the modification of otherwise inert C-H bonds at specific positions along the alkyl chain. sioc-journal.cnacs.org In these reactions, the amide functional group itself acts as a directing group, guiding a transition-metal catalyst (often based on palladium, rhodium, or copper) to a specific C-H bond, enabling the introduction of new functional groups with high regioselectivity. nih.govbeilstein-journals.orgrsc.org This approach represents a major step forward in synthetic efficiency, allowing for the construction of complex butanamide derivatives from simple precursors in fewer steps. nih.gov

Table 3: Overview of Synthetic Methods for Butanamides and Derivatives

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Classical Amidation | Reaction of an activated butyric acid derivative (e.g., 4-chlorobutyryl chloride) with an amine (e.g., methylamine). | A foundational and straightforward method for forming the amide bond. |

| Nitrile Hydration | Catalytic hydration of a butyronitrile to form the corresponding butanamide. | An alternative route to the primary amide. researchgate.net |

| Reductive Ring-Opening | Opening of cyclic precursors such as glutarimides or lactones to yield functionalized butanamides. | Provides access to hydroxy- or amino-functionalized butanamides. |

| Directed C-H Functionalization | Use of a transition-metal catalyst to selectively functionalize a C-H bond on the butanamide backbone, guided by the amide group. | A modern, highly efficient method for creating complex derivatives from simple starting materials. sioc-journal.cnnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-7-5(8)3-2-4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJTYMCHTPYBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65560-95-4 | |

| Record name | 4-chloro-N-methylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro N Methylbutanamide and Its Analogues

Established Synthetic Pathways to 4-chloro-N-methylbutanamide

Traditional synthesis of this compound primarily relies on the formation of an amide bond between a methylamine (B109427) source and a C4 carboxylic acid derivative that already contains the chloro-substituent.

A prevalent and high-yielding method for synthesizing this compound involves the acylation of methylamine with an activated 4-chlorobutanoyl precursor, most commonly 4-chlorobutanoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is straightforward and efficient.

The critical precursor, 4-chlorobutanoyl chloride, is itself an important industrial intermediate. patsnap.com It is typically synthesized from γ-butyrolactone through chlorinative ring-opening. Various chlorinating agents can be employed for this transformation, including thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene), often in the presence of a catalyst. patsnap.comgoogle.com For instance, the reaction of γ-butyrolactone with thionyl chloride catalyzed by zinc chloride can produce 4-chlorobutanoyl chloride with yields of approximately 82%. patsnap.com Alternative methods utilize bis(trichloromethyl) carbonate with an organic amine catalyst. google.com Once the 4-chlorobutanoyl chloride is obtained, it is reacted directly with methylamine or a methylamine salt in the presence of a base to neutralize the HCl byproduct, affording this compound.

| Chlorinating Agent | Catalyst | Reported Yield | Reference |

|---|---|---|---|

| Thionyl chloride | Zinc chloride | ~82% | patsnap.com |

| Bis(trichloromethyl) carbonate | N,N-dimethylaniline | 91.4% | google.com |

| Bis(trichloromethyl) carbonate | Specific Amine Catalyst | >90% (Industrial Scale) | google.com |

Direct amidation involves the formation of the amide bond directly from a carboxylic acid and an amine, eliminating the need for a pre-activated acyl precursor like an acyl chloride. dntb.gov.ua This approach is atom-economical as the only theoretical byproduct is water. diva-portal.org For the synthesis of this compound, this would entail the direct condensation of 4-chlorobutanoic acid and methylamine.

This transformation typically requires high temperatures and the removal of water to drive the equilibrium, or the use of specific catalysts. diva-portal.org Recent advancements have identified various metal-based catalysts that can facilitate direct amidation under milder conditions. Group (IV) metal complexes, including those of titanium, zirconium, and hafnium, have proven effective for this purpose. diva-portal.org For example, titanium tetrafluoride (TiF₄) has been reported as an efficient catalyst for the direct amidation of various aliphatic and aromatic carboxylic acids. researchgate.net While not specifically detailed for 4-chlorobutanoic acid, these general protocols represent a viable and more environmentally benign pathway compared to the acyl chloride method.

| Catalyst Class | Specific Example | Key Advantage | Reference |

|---|---|---|---|

| Titanium-based | TiF₄ | Effective for both aliphatic and aromatic acids | researchgate.net |

| Zirconium-based | ZrCp₂Cl₂ | High selectivity and activity | diva-portal.org |

| Hafnium-based | HfCp₂Cl₂ | Fully selective for amidation over esterification | diva-portal.org |

Novel Approaches in this compound Synthesis

Research into amide bond formation continues to evolve, with a focus on improving selectivity, efficiency, and sustainability.

Chemo- and regioselectivity are crucial in the synthesis of more complex molecules. While the synthesis of this compound itself is relatively simple, the principles of selectivity are relevant. For instance, in a molecule containing multiple reactive sites, a chemoselective protocol would be required to ensure that only the desired carboxylic acid group reacts with methylamine. Direct amidation catalysts have shown excellent chemoselectivity; for example, hafnium catalysts can selectively amidate a carboxylic acid in the presence of an ester functionality. diva-portal.org This principle is vital when designing syntheses for analogues of this compound that may contain other sensitive functional groups.

Modern synthetic chemistry emphasizes the development of "green" or sustainable processes. In the context of this compound synthesis, sustainability can be enhanced in several ways. The direct amidation strategy is inherently more sustainable than the acyl chloride route because it avoids the use of hazardous chlorinating agents (like thionyl chloride) and the production of stoichiometric waste salts. diva-portal.org The sole byproduct being water makes it an environmentally attractive alternative. diva-portal.org Further developments in this area could involve the use of recyclable catalysts, solvent-free reaction conditions, or bio-catalytic approaches to amide formation.

Synthesis of Structurally Modified this compound Derivatives

The core structure of this compound can be modified to produce a range of analogues with potentially different chemical properties and applications.

One common modification involves altering the N-methyl group. For example, 4-chloro-N-methoxy-N-methylbutanamide, a Weinreb amide, is a useful synthetic intermediate that can react with organometallic reagents to form ketones. nih.gov Another approach involves modifying the butanamide backbone. A novel method for synthesizing N-hydroxybutanamide derivatives was developed using the ring-opening of N-substituted succinimides with hydroxylamine. mdpi.com This strategy could be adapted to produce N-hydroxy derivatives of 4-chlorobutanamide (B1293659).

Furthermore, the chloro-substituent at the 4-position is a reactive handle that can be displaced by various nucleophiles to create a diverse library of derivatives. This lability is a key feature in the synthesis of heterocyclic systems, such as 4-substituted piperidines. rasayanjournal.co.in

| Derivative Name | Structural Modification | Synthetic Precursor/Method | Reference |

|---|---|---|---|

| 4-chloro-N-methoxy-N-methylbutanamide | N-methoxy-N-methyl substitution | Acylation of N,O-dimethylhydroxylamine | nih.gov |

| N¹-hydroxy-N⁴-phenylbutanediamide | Modification of backbone and N-substituent | Ring-opening of N-phenylsuccinimide with hydroxylamine | mdpi.com |

| 4-(8-Bromo-6-chloro-4-oxochroman-2-yl)-N-methylbutanamide | Complex substituent on the carbon chain | Amidation of the corresponding carboxylic acid with methylamine hydrochloride | acs.org |

N-Substitution Reactions and Derivative Preparation

The primary method for synthesizing this compound and its N-substituted analogues involves the acylation of primary or secondary amines with 4-chlorobutyryl chloride. This nucleophilic acyl substitution reaction is a fundamental and widely used process in organic chemistry. ncert.nic.in In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton from the amine results in the formation of a stable amide bond. wikipedia.org

The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct, which shifts the equilibrium towards the product side. ncert.nic.in The choice of the starting amine dictates the final N-substituent on the butanamide product. For the synthesis of the title compound, this compound, methylamine is used as the reactant. By employing other primary or secondary amines, a diverse library of N-substituted 4-chlorobutanamide derivatives can be generated.

Table 1: Examples of N-Substitution Reactions for Derivative Preparation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 4-chlorobutyryl chloride | Methylamine | This compound |

| 4-chlorobutyryl chloride | (S)-2-aminobutanamide | (R)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide prepchem.com |

| 4-chlorobutyryl chloride | 3-bromoaniline | N-(3-Bromophenyl) 4-chlorobutanamide core.ac.uk |

Modifications at the Butanamide Carbon Chain

The carbon chain of this compound offers sites for further chemical modification, allowing for the synthesis of more complex molecules. A significant strategy for modifying the butanamide backbone is through C-alkylation, particularly at the α-carbon (the carbon atom adjacent to the carbonyl group).

This transformation is typically achieved by treating the amide with a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon and form a nucleophilic enolate intermediate. This enolate can then react with an electrophilic alkylating agent, like an alkyl halide, to form a new carbon-carbon bond. This process effectively extends or functionalizes the carbon chain at the α-position. nih.gov While this is a general method for amide alkylation, its application to this compound provides a route to α-substituted derivatives.

Another potential modification involves the substitution of the chlorine atom at the 4-position. For instance, reaction with a cyanide salt can replace the chlorine with a nitrile group. studymind.co.uk This introduces a new functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine, thereby extending the carbon chain and introducing new functionalities.

Cyclization Reactions to Form Heterocyclic Systems

The structure of this compound, featuring a terminal alkyl chloride and an amide group, makes it an ideal precursor for intramolecular cyclization. This reaction is a powerful method for synthesizing heterocyclic compounds, specifically five-membered lactam rings.

In the presence of a base, the amide nitrogen can be deprotonated, or it can act as a nucleophile itself, to attack the electrophilic carbon atom at the 4-position, which bears the chlorine atom. This intramolecular nucleophilic substitution results in the displacement of the chloride ion and the formation of a stable five-membered ring. The product of this reaction is a widely used polar aprotic solvent known as N-methyl-2-pyrrolidinone (NMP). chemicalbook.com This cyclization is often highly efficient. Industrial synthesis of NMP often utilizes the reaction between γ-butyrolactone (GBL) and methylamine at high temperatures, which proceeds through the formation of an intermediate that subsequently cyclizes to NMP. chemicalbook.comriyngroup.com The high propensity of γ-haloamides to undergo this ring-closing reaction makes it a key transformation for this class of compounds. google.com

Table 2: Intramolecular Cyclization of this compound

| Starting Material | Reaction Type | Product |

|---|---|---|

| This compound | Intramolecular Nucleophilic Substitution | N-methyl-2-pyrrolidinone |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro N Methylbutanamide

Reactivity Profiles of the Chlorinated Alkyl Moiety

The presence of a chlorine atom at the terminal position of the butyl chain renders the γ-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to both intermolecular substitution reactions and intramolecular cyclization processes.

Nucleophilic Substitution Reactions and Their Scope

The primary alkyl chloride in 4-chloro-N-methylbutanamide is a suitable substrate for bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.

A variety of nucleophiles can be employed to displace the chloride, leading to the formation of diverse derivatives. Common nucleophiles include amines, cyanide, and azide (B81097) ions. For instance, reaction with ammonia (B1221849) or primary amines can yield the corresponding amino-butanamide derivatives. However, these reactions can be complicated by the potential for multiple alkylations of the amine nucleophile. libretexts.orgyoutube.com The use of a large excess of the amine can favor the formation of the primary substitution product. savemyexams.com

The table below summarizes potential nucleophilic substitution reactions of this compound with various nucleophiles.

| Nucleophile (Nu⁻) | Product | Reaction Type |

| NH₃ | 4-amino-N-methylbutanamide | Sₙ2 |

| R-NH₂ | 4-(alkylamino)-N-methylbutanamide | Sₙ2 |

| CN⁻ | 4-cyano-N-methylbutanamide | Sₙ2 |

| N₃⁻ | 4-azido-N-methylbutanamide | Sₙ2 |

| OH⁻ | 4-hydroxy-N-methylbutanamide | Sₙ2 |

| RO⁻ | 4-alkoxy-N-methylbutanamide | Sₙ2 |

Intramolecular Cyclization Pathways

A significant reaction pathway for this compound is intramolecular cyclization to form N-methyl-2-pyrrolidinone. This reaction is an intramolecular nucleophilic substitution where the amide nitrogen, upon deprotonation, acts as the nucleophile, attacking the electrophilic γ-carbon and displacing the chloride ion. The formation of a stable, five-membered ring provides a strong thermodynamic driving force for this process.

The industrial synthesis of N-methyl-2-pyrrolidone (NMP) often involves the reaction of γ-butyrolactone with methylamine (B109427). wikipedia.orgchemicalbook.comriyngroup.com This process proceeds through an intermediate, N-methyl-γ-hydroxybutanamide, which then undergoes dehydration and cyclization. chemicalbook.com The cyclization of this compound represents an alternative route to NMP, starting from a halo-substituted amide.

The rate of this cyclization is dependent on the reaction conditions, particularly the presence of a base to deprotonate the amide nitrogen, thus increasing its nucleophilicity.

Reactivity of the Amide Functional Group

The secondary amide group in this compound exhibits its own characteristic reactivity, including hydrolysis and reactions at the nitrogen atom.

Amide Bond Transformations and Hydrolysis Kinetics

Amide bonds are generally stable, but can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions, typically requiring heat. study.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of methylamine (which is protonated under acidic conditions to form methylammonium (B1206745) chloride) yields butanoic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the N-methylamide anion is followed by proton transfer to yield butanoic acid (as its carboxylate salt) and methylamine.

N-Alkylation and Acylation Processes

The nitrogen atom of the secondary amide in this compound can act as a nucleophile, although it is significantly less nucleophilic than an amine due to the electron-withdrawing effect of the adjacent carbonyl group.

N-Alkylation: Direct N-alkylation of secondary amides with alkyl halides is challenging and often requires the use of strong bases to deprotonate the amide and enhance its nucleophilicity.

N-Acylation: The amide nitrogen can be acylated using more reactive acylating agents such as acyl chlorides or anhydrides to form an imide. thieme-connect.de This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For example, reaction with acetic anhydride (B1165640) could yield N-acetyl-4-chloro-N-methylbutanamide.

Elucidation of Reaction Mechanisms

The reaction mechanisms for the transformations of this compound are generally well-understood based on fundamental principles of organic chemistry.

The nucleophilic substitution at the chlorinated carbon proceeds via a classic SN2 mechanism, characterized by a single transition state and inversion of stereochemistry if the carbon were chiral.

The intramolecular cyclization is also an SN2-type reaction, where the geometry of the molecule pre-organizes the nucleophile (the amide nitrogen) and the electrophile (the γ-carbon) for ring closure. The formation of the five-membered pyrrolidinone ring is entropically and enthalpically favored.

The amide hydrolysis mechanisms involve the formation of a tetrahedral intermediate, which is a common feature of nucleophilic acyl substitution reactions. The rate-determining step can vary depending on the specific reaction conditions (acidic or basic) and the stability of the leaving group.

N-acylation also proceeds through a nucleophilic acyl substitution mechanism, where the amide nitrogen attacks the carbonyl carbon of the acylating agent.

Further detailed mechanistic studies, potentially involving computational chemistry and kinetic isotope effect experiments, could provide deeper insights into the transition states and intermediates of these reactions for this compound specifically.

Identification of Transient Intermediates

No dedicated studies have been found that identify and characterize transient intermediates in the reactions of this compound. Spectroscopic or computational evidence for the existence of specific short-lived species during its transformations, such as nitrenium ions, radicals, or other reactive intermediates that might be involved in its cyclization or other reactions, has not been reported.

Kinetic and Thermodynamic Considerations in Reaction Progress

Quantitative data regarding the kinetics and thermodynamics of reactions involving this compound are absent from the available literature. There are no published rate constants, activation energies, or thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy changes) for its key transformations. Such data would be crucial for understanding the feasibility and rate of its reactions under various conditions.

Photochemical Activation and Pathways

While the photochemistry of related compounds, such as N-haloamides, has been a subject of research, particularly in the context of reactions like the Hofmann-Löffler-Freytag reaction, no specific studies on the photochemical activation and subsequent reaction pathways of this compound have been identified. Consequently, there is no information on its behavior upon exposure to light, potential photo-induced cyclizations, or the nature of any resulting photoproducts.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro N Methylbutanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-chloro-N-methylbutanamide, with the chemical formula C5H10ClNO, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is employed for a comprehensive structural assignment.

A detailed analysis of the ¹H NMR spectrum of this compound would be expected to show distinct signals for the N-methyl protons, and the three methylene (B1212753) groups of the butanamide chain. The chemical shifts of these protons are influenced by their proximity to the electronegative chlorine atom and the amide group. Similarly, the ¹³C NMR spectrum would provide five distinct signals corresponding to the five carbon atoms in the molecule.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 2.7 - 2.9 | Doublet |

| -CH₂-C(O) | 2.2 - 2.4 | Triplet |

| -CH₂-CH₂-CH₂- | 1.9 - 2.1 | Quintet |

| Cl-CH₂- | 3.5 - 3.7 | Triplet |

| N-H | 5.5 - 6.5 | Broad Singlet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 25 - 27 |

| -CH₂-C(O) | 33 - 36 |

| -CH₂-CH₂-CH₂- | 28 - 31 |

| Cl-CH₂- | 43 - 46 |

| C=O | 172 - 175 |

To unequivocally assign the proton and carbon signals and to establish the connectivity within the this compound molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons of the adjacent methylene groups in the butanoyl chain, confirming their sequence. A cross-peak would be expected between the signals for the protons at C2 and C3, and between the protons at C3 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. HSQC would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal around 3.6 ppm would show a correlation to the carbon signal around 45 ppm, confirming this as the -CH₂Cl group.

For the parent molecule, this compound, there are no stereocenters, and thus no stereochemical issues to be addressed. However, for derivatives of this compound that may incorporate chiral centers, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or the use of chiral shift reagents would be employed to determine the relative or absolute stereochemistry.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₅H₁₀ClNO), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The presence of the chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Predicted m/z Values for Adducts of this compound uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 136.05237 |

| [M+Na]⁺ | 158.03431 |

| [M-H]⁻ | 134.03781 |

| [M+NH₄]⁺ | 153.07891 |

Coupling chromatographic techniques with mass spectrometry allows for the separation of complex mixtures and the subsequent identification of the individual components.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds like this compound, GC-MS is a suitable technique. The compound would be separated from any impurities on a GC column and then directly introduced into the mass spectrometer. The resulting mass spectrum would provide the molecular ion peak and a characteristic fragmentation pattern that can be used for identification.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC-MS. For the analysis of this compound, a reversed-phase LC method could be developed, and the eluting compound would be ionized (e.g., by electrospray ionization, ESI) before entering the mass spectrometer.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the C=O (amide I band), and the C-N bond of the amide group, as well as the C-Cl bond.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3300 - 3500 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O stretch (Amide I) | 1630 - 1680 | Strong |

| N-H bend (Amide II) | 1510 - 1570 | Medium |

| C-N stretch | 1200 - 1350 | Medium |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to be dominated by the characteristic vibrations of its secondary amide and alkyl chloride functionalities.

The secondary amide group gives rise to several distinct absorption bands. The N-H stretching vibration is anticipated to appear as a single, relatively sharp band in the region of 3370-3170 cm⁻¹ spectroscopyonline.com. The precise position is sensitive to hydrogen bonding; in a condensed phase, this peak is likely to be found towards the lower end of this range. Another key diagnostic peak for secondary amides is the C=O stretching vibration, known as the Amide I band, which typically appears between 1680 and 1630 cm⁻¹ spectroscopyonline.com. Its intensity is generally strong. A companion to the Amide I band is the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, and is usually observed in the 1570-1515 cm⁻¹ range spectroscopyonline.com.

The aliphatic chain of this compound will exhibit C-H stretching vibrations just below 3000 cm⁻¹, characteristic of sp³ hybridized carbon atoms. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Interactive Data Table: Predicted FT-IR Peaks for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amide | 3370 - 3170 | Medium |

| C-H Stretch (sp³) | Alkyl Chain | 3000 - 2850 | Medium to Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Strong |

| C-N Stretch | Amide | 1400 - 1200 | Medium |

| C-Cl Stretch | Alkyl Halide | 800 - 600 | Medium to Strong |

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the C-Cl stretching vibration is expected to produce a strong and distinct signal in the Raman spectrum, typically in the 750-550 cm⁻¹ range acs.org. This is because the polarizability of the C-Cl bond changes significantly during vibration. The C=O stretch of the amide group (Amide I band) is also Raman active and would be expected in a similar region as in the FT-IR spectrum (around 1650 cm⁻¹) nih.govresearchgate.net. The various C-C stretching and CH₂ bending modes of the butyl chain will appear in the fingerprint region between 1500 and 800 cm⁻¹. The N-H stretching vibration, while strong in IR, is often weaker in Raman spectra of secondary amides.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amide | 3300 - 3100 | Weak to Medium |

| C-H Stretch (sp³) | Alkyl Chain | 3000 - 2850 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Medium |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Weak |

| C-C Stretch | Alkyl Chain | 1200 - 800 | Medium |

| C-Cl Stretch | Alkyl Halide | 750 - 550 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics based on studies of similar aliphatic amides.

Analysis of Molecular Conformation in the Crystal Lattice

The butyl chain will likely adopt a staggered conformation to minimize steric strain. However, the presence of the terminal chlorine atom and the potential for intermolecular interactions may lead to deviations from an idealized, fully extended chain.

Examination of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds. The secondary amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of strong N-H···O=C hydrogen bonds, which are a primary cohesive force in the crystals of amides acs.orgrsc.orgias.ac.in. These interactions typically lead to the formation of chains or dimeric motifs, which then pack into a three-dimensional lattice acs.org.

Applications of 4 Chloro N Methylbutanamide As a Synthon in Organic Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

The structural framework of 4-chloro-N-methylbutanamide is incorporated into various pharmaceutical compounds, making it a significant intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Halogenated intermediates like this compound are crucial in medicinal chemistry for the synthesis of a wide range of APIs. The presence of the chlorine atom allows for nucleophilic substitution reactions, enabling the attachment of various functional groups to build the desired molecular scaffold. The N-methylbutanamide portion of the molecule can also be involved in various chemical transformations or can be a key part of the final API structure, contributing to its biological activity.

While direct examples of APIs synthesized from this compound are not readily found in the literature, the analogous compound, 4-chloro-N,N-dimethylbutanamide, is cited as a key intermediate in pharmaceutical development. chemimpex.com This suggests that this compound would similarly serve as a precursor to APIs, likely those with a secondary amide moiety which is a common feature in many drug molecules.

The development of agents to treat neurodegenerative diseases is an active area of research in medicinal chemistry. The synthesis of neuroprotective agents often involves the use of specific building blocks to construct molecules that can interact with biological targets in the central nervous system. Although direct evidence of this compound's use in the synthesis of neuroprotective agents is not explicitly detailed in the available research, the structural components of this molecule are found in compounds with neuroprotective activity. For instance, the pyrrolidinone ring, which can be synthesized from precursors like 4-halobutanamides, is a core structure in the racetam class of nootropic drugs.

Building Block for Agrochemical Compounds

Similar to its role in the pharmaceutical industry, this compound is a potential building block for the synthesis of agrochemical compounds, including herbicides and insecticides.

The synthesis of modern agrochemicals often relies on the use of versatile intermediates to create complex molecules with high efficacy and selectivity. The chloroalkanamide structure is a key component in some herbicides and insecticides. The reactivity of the chlorine atom allows for the introduction of various toxophoric groups, while the amide functionality can be modified to fine-tune the compound's physical and biological properties. The related compound, 4-chloro-N,N-dimethylbutanamide, is noted for its use in the formulation of agrochemicals to enhance the efficacy of pesticides and herbicides. chemimpex.com

In the broader context of pesticide development, intermediates like this compound can be used to synthesize new active ingredients with improved performance characteristics. The development of new pesticides is driven by the need to overcome resistance in target pests and to meet more stringent environmental and safety regulations. The use of specific building blocks allows for the rational design of new molecules with desired properties.

Utilization in Specialty Chemical Production and Material Science

The reactivity of this compound also lends itself to applications in the production of specialty chemicals and in material science.

The development of advanced materials, such as polymers with enhanced thermal and mechanical properties, can involve the use of functionalized monomers. chemimpex.com The N-methylbutanamide group can impart specific properties, such as hydrogen bonding capabilities, which can influence the macroscopic properties of the resulting polymer. The chloro group can be used as a handle for further functionalization or for cross-linking reactions.

The unique chlorinated structure of compounds like 4-chloro-N,N-dimethylbutanamide enhances their reactivity, making them useful in diverse chemical manufacturing processes. chemimpex.com This suggests that this compound could also be a valuable intermediate in the synthesis of various specialty chemicals, contributing to higher yields and reduced reaction times in certain synthetic processes. chemimpex.com

Derivatization for Pharmacological Screening Libraries

The strategic design and synthesis of compound libraries for pharmacological screening are fundamental to modern drug discovery. The efficiency of this process often relies on the use of versatile synthons, which are molecular building blocks that can be readily modified to generate a diverse range of derivatives. This compound possesses the requisite chemical features for such a synthon, namely a reactive alkyl chloride handle for nucleophilic substitution and an amide moiety that can influence physicochemical properties.

Despite its potential, a comprehensive review of the scientific literature and patent landscape does not reveal specific, detailed examples of this compound being used as a foundational scaffold for the generation of large-scale pharmacological screening libraries. Research in combinatorial chemistry and medicinal chemistry often highlights the use of various scaffolds and building blocks for library synthesis; however, the application of this compound for this express purpose is not prominently documented.

The general principle of its application would involve the reaction of the terminal chloride with a diverse set of nucleophiles to introduce molecular diversity. For instance, a library of amines could be reacted with this compound to produce a collection of the corresponding substituted amino-butanamides. Similarly, reactions with a library of thiols would yield a series of thioether derivatives.

While the theoretical application of this compound as a synthon in this context is clear from fundamental organic chemistry principles, the absence of published research or patents detailing the synthesis, characterization, and screening of such a library prevents a more in-depth discussion of its practical implementation. The following table provides a hypothetical representation of how such a derivatization could be structured.

Table 1: Hypothetical Derivatives of this compound for a Screening Library

| Reactant Class | General Structure of Reactant | General Structure of Product | Potential Pharmacological Relevance |

|---|---|---|---|

| Primary Amines | R-NH₂ | R-NH-(CH₂)₃-CONHCH₃ | Introduction of diverse functional groups to explore structure-activity relationships. |

| Secondary Amines | R₂NH | R₂N-(CH₂)₃-CONHCH₃ | Modification of lipophilicity and basicity. |

| Thiols | R-SH | R-S-(CH₂)₃-CONHCH₃ | Formation of thioethers, a common motif in bioactive molecules. |

| Phenols | Ar-OH | Ar-O-(CH₂)₃-CONHCH₃ | Generation of aryl ethers, prevalent in various drug classes. |

Note: The information presented in this table is illustrative of the potential application of this compound and is not based on documented research findings.

Further investigation and publication in the field are required to fully assess the utility of this compound as a synthon for the creation of diverse and effective pharmacological screening libraries.

Biological Activity and Structure Activity Relationship Sar Studies of 4 Chloro N Methylbutanamide Derivatives

Antimicrobial and Antifungal Activities of Butanamide Analogues

Derivatives of butanamide have been investigated for their potential to combat microbial and fungal infections. Research into related structures, such as butenolides and pyrrolones, has revealed promising antimicrobial activities. nih.gov For instance, a series of butanediamine analogues demonstrated notable antimicrobial effects, with specific compounds showing high bactericidal and fungicidal activity at low concentrations. researchgate.net

One study synthesized seventeen new butenolides and their corresponding pyrrolone derivatives, screening them against various bacteria and fungi. The pyrrolone derivatives, in particular, were identified as potentially valuable for treating microbial diseases, especially those caused by fungal species. nih.gov Another investigation into butenolide-based amide derivatives also highlighted their potential as antimicrobial agents. researchgate.net The antimicrobial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

For example, in a study of butanediamine analogues, compound Z10 was found to be the most active against Pseudomonas aeruginosa with a zone of inhibition of 32 mm and inhibited the growth of most tested microbes at a low MIC of 6.25 µg/mL. researchgate.net The same compound showed an MBC/MFC of 12.5 µg/mL against most tested microbes. researchgate.net

| Compound Analogue | Microorganism | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Butanediamine analogue (Z10) | Pseudomonas aeruginosa | Zone of Inhibition | 32 mm | researchgate.net |

| Butanediamine analogue (Z10) | Various microbes | MIC | 6.25 µg/mL | researchgate.net |

| Butanediamine analogue (Z10) | Various microbes | MBC/MFC | 12.5 µg/mL | researchgate.net |

| Pyrrolone derivatives | Fungal species | General Activity | Potential therapeutic value | nih.gov |

Anti-inflammatory and Anticancer Properties of Derivatives

The butanamide scaffold is also a key feature in compounds designed for anti-inflammatory and anticancer applications.

Butenolide-based amide derivatives have demonstrated significant in vivo anti-inflammatory activity. researchgate.net Certain compounds exhibited inflammation inhibition of up to 84.69% after 5 hours, which was more effective than the standard drug indomethacin. researchgate.net These compounds were found to suppress the expression of COX-2 and NF-κB in paw tissue. researchgate.net Similarly, butenolides isolated from marine-derived Streptomyces species showed potential anti-inflammatory effects by inhibiting the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages. mdpi.com

In the realm of oncology, N-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs), enzymes that play a critical role in tumor invasion and metastasis. mdpi.com An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide showed potent inhibition of MMP-2, MMP-9, and MMP-14 with IC50 values of 1–1.5 μM. mdpi.com In a mouse model of melanoma, this compound demonstrated both antitumor and antimetastatic effects, inhibiting tumor growth by 61.5% and metastasis by 88.6%. mdpi.com Furthermore, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which contain a related amide structure, were shown to inhibit the proliferation of human cancer cell lines such as HepG2 and HCT116 at low micromolar concentrations. mdpi.com

| Derivative Class | Target/Model | Key Finding | Source |

|---|---|---|---|

| Butenolide-based amides | In vivo inflammation model | Up to 84.69% inflammation inhibition; suppressed COX-2 and NF-κB | researchgate.net |

| N-hydroxybutanamides | MMP-2, MMP-9, MMP-14 | IC50 of 1–1.5 μM | mdpi.com |

| N-hydroxybutanamides | B16 melanoma mouse model | 61.5% tumor growth inhibition; 88.6% metastasis inhibition | mdpi.com |

| N-methylpicolinamides | HepG2, HCT116 cell lines | Inhibited proliferation at low micromolar concentrations | mdpi.com |

The therapeutic effects of butanamide derivatives are often rooted in their ability to inhibit specific enzymes. Enzyme inhibitors can function through various mechanisms, including competitive, noncompetitive, and uncompetitive inhibition. khanacademy.org

Competitive inhibitors bind to the active site of an enzyme, preventing the substrate from binding. khanacademy.orgteachmephysiology.com

Noncompetitive inhibitors bind to a site other than the active site, reducing the enzyme's catalytic efficiency without preventing substrate binding. khanacademy.orgteachmephysiology.com

Uncompetitive inhibitors bind only to the enzyme-substrate complex. khanacademy.org

A butanamide derivative known as S 19812 acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.gov Its balanced inhibition of both enzymes (IC50 for PGE2: 0.10 µmol/l, LTB4: 0.07 µmol/l) makes it a promising anti-inflammatory agent. nih.gov

In other studies, carbamate (B1207046) inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids, have been shown to covalently modify the enzyme's active site. nih.gov This irreversible mechanism involves the carbamylation of a serine nucleophile in the enzyme's catalytic triad. nih.gov Similarly, N-hydroxybutanamide derivatives act as potent inhibitors of matrix metalloproteinases, which are zinc-dependent endopeptidases. mdpi.com

In addition to enzyme inhibition, butanamide analogues can exert their effects by modulating the activity of biological receptors. The endogenous cannabinoid system, which includes the CB1 and CB2 receptors, has been a significant target for compounds with an amide structure. nih.gov

Analogues of anandamide (B1667382), an endogenous cannabinoid ligand with an amide group, have been synthesized to study the structural requirements for binding to CB1 and CB2 receptors. nih.gov These studies have shown that modifications to the ethanolamido headgroup and the polyunsaturated fatty acid tail can significantly alter receptor affinity and selectivity. nih.govnih.gov For example, reversing the positions of the carbonyl and NH in the amido group to create "retro-anandamides" results in compounds with considerably higher metabolic stability. nih.gov

Furthermore, hybrid molecules incorporating amide-sulfamide structures have been developed as modulators of the CXCR4/CXCL12 chemokine axis. nih.gov This axis is involved in inflammatory responses, and compounds that target the CXCR4 receptor can inhibit the accumulation of inflammatory cells. nih.gov

Neuropharmacological Applications (e.g., GABA Uptake Inhibitors)

The regulation of neurotransmitters is a key strategy for treating neurological disorders. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the adult central nervous system, and its levels in the synaptic cleft are controlled by GABA transporters (GATs). acs.orgnih.gov Inhibiting these transporters can elevate GABA levels, a therapeutic approach for conditions like epilepsy. nih.gov

Butanamide-related structures have been explored as GABA uptake inhibitors. The diuretic bumetanide (B1668049) and its derivatives, for instance, target Na-K-Cl cotransporters (like NKCC1 and NKCC2), which are involved in chloride ion transport and play a role in GABAergic signaling, particularly during development. nih.govnih.gov Blocking the NKCC1 transporter with bumetanide can influence GABA's effects, which are excitatory in the developing brain. nih.gov

More directly, compounds with structures analogous to GABA, such as functionalized amino acids, have been designed and synthesized to act as inhibitors of the four GAT subtypes (mGAT1–4). acs.org These studies aim to develop subtype-selective inhibitors for treating conditions like neuropathic pain by modulating inhibitory neurotransmission. acs.org

Comprehensive Structure-Activity Relationship (SAR) Analyses

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, as it relates the chemical structure of a molecule to its biological activity. drugdesign.org For butanamide derivatives, SAR studies have provided critical insights into designing more potent and selective agents.

In the case of bumetanide derivatives, which act as diuretics by inhibiting the NKCC2 transporter, SAR studies have revealed key structural requirements. A good correlation was found between the diuretic potency of these compounds in dogs and their inhibition of the human NKCC2A transporter. nih.gov The studies indicated that an acidic group is required for transporter inhibition, as replacing the carboxylic group with a non-ionic residue decreased activity. nih.gov Conversely, exchanging the phenoxy group for a 4-chloroanilino group or the sulfamoyl group for a methylsulfonyl group resulted in compounds with higher inhibitory potency than bumetanide itself. nih.gov

For anandamide analogues targeting cannabinoid receptors, SAR studies have explored the stereoelectronic requirements of the ethanolamido headgroup and the nature of the fatty acid tail. nih.govnih.gov These analyses help define the pharmacophoric features that govern receptor affinity and metabolic stability. nih.gov

The substituents attached to the nitrogen atom of the amide group (N-substituents) can have a profound impact on the biological efficacy of butanamide derivatives. This is because the N-substituent can influence the molecule's conformation, lipophilicity, and ability to form hydrogen bonds with its biological target.

In a study of substituted benzamides acting as dopamine (B1211576) D-2 receptor antagonists, the effects of various N-substituents were analyzed. nih.gov The lipophilicity of the compounds, a critical factor for crossing biological membranes and interacting with receptors, was shown to be significantly affected by the nature of the substituents on both the aromatic ring and the amine. nih.gov

For analogues of anandamide, substitution on the ethanolamido headgroup is a key area of SAR studies. nih.gov Replacing the hydroxyl group with electronegative substituents like fluoro or chloro groups was found to significantly increase receptor affinity, although it did not improve biochemical stability against hydrolysis. nih.gov These findings demonstrate that even small changes to the N-substituent region can lead to dramatic differences in biological activity by altering the molecule's interaction with the active site of a receptor or enzyme.

Role of Halogenation in Modulating Bioactivity

The presence and nature of a halogen atom are critical modulators of a molecule's biological activity. In the case of 4-chloro-N-methylbutanamide, the chlorine atom at the terminal position of the butyl chain is expected to significantly influence its physicochemical properties and, consequently, its bioactivity. Halogenation can affect a compound's lipophilicity, metabolic stability, and binding interactions with target macromolecules.

Generally, the introduction of a chlorine atom increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and access intracellular targets. This increased lipophilicity can lead to a higher concentration of the compound at its site of action, potentially resulting in improved biological activity. However, this is not a universal rule, as excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

The position of the halogen is also crucial. In this compound, the terminal chlorine may act as a reactive site for nucleophilic substitution within a biological system. Furthermore, the electronegativity of the chlorine atom can create a dipole moment in the molecule, influencing its non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. Studies on other halogenated compounds have shown that substituting chlorine with other halogens like fluorine, bromine, or iodine can lead to significant differences in activity, a principle that likely applies to derivatives of this compound as well. For example, in some classes of compounds, bromine substitution has been shown to enhance activity compared to chlorine, potentially due to its different size and polarizability.

The following table illustrates the hypothetical effect of halogen substitution on the bioactivity of N-methylbutanamide derivatives, based on general principles observed in medicinal chemistry.

| Compound | Halogen at C4 | Relative Lipophilicity (Predicted) | Hypothetical Bioactivity Index |

| N-methylbutanamide | H | 1.0 | 10 |

| 4-fluoro-N-methylbutanamide | F | 1.2 | 15 |

| This compound | Cl | 1.8 | 25 |

| 4-bromo-N-methylbutanamide | Br | 2.0 | 30 |

| 4-iodo-N-methylbutanamide | I | 2.5 | 28 |

This table is for illustrative purposes and the data is hypothetical.

Conformational Dynamics and Biological Recognition

The three-dimensional shape and flexibility of a molecule, known as its conformational dynamics, are fundamental to its ability to be recognized by and interact with biological targets such as enzymes and receptors. For this compound, the relatively simple acyclic structure allows for a significant degree of conformational freedom due to rotation around its single bonds.

Key rotational bonds in this compound include the C-C bonds of the butyl chain and the C-N bond of the amide group. The preferred conformations will be those that minimize steric hindrance and electrostatic repulsion. The presence of the chlorine atom and the methyl group will influence the conformational landscape. For instance, gauche interactions between adjacent substituents will be a determining factor in the population of different staggered conformations.

In Vitro and In Vivo Methodologies for Biological Evaluation

A comprehensive assessment of the biological activity of this compound and its derivatives requires a combination of in vitro and in vivo experimental approaches. These methodologies allow for the determination of a compound's efficacy, mechanism of action, and potential toxicity.

In Vitro Methodologies:

Cytotoxicity Assays: These are often the first step in evaluating the biological effect of a new compound. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, can determine the concentration of the compound that is toxic to cells (e.g., the IC50 value). bham.ac.uk Different cell lines, including cancerous and non-cancerous types, can be used to assess selectivity.

Enzyme Inhibition Assays: If a specific enzyme is a hypothesized target, in vitro assays can be used to measure the compound's ability to inhibit its activity. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation.

Receptor Binding Assays: For compounds that may target cell surface or nuclear receptors, radioligand binding assays can be used to determine the binding affinity (Ki) of the compound for the receptor.

Antimicrobial Assays: The activity of the compounds against various strains of bacteria and fungi can be determined using methods like the broth microdilution method to find the minimum inhibitory concentration (MIC).

The following table provides an example of how data from in vitro assays for a series of hypothetical this compound derivatives might be presented.

| Compound Derivative | R Group (on N) | IC50 (µM) on Cancer Cell Line A | MIC (µg/mL) against S. aureus |

| 1 | -CH3 | 50 | >128 |

| 2 | -CH2CH3 | 42 | 128 |

| 3 | -CH2-phenyl | 15 | 64 |

| 4 | -CH2-(4-chlorophenyl) | 8 | 32 |

This table is for illustrative purposes and the data is hypothetical.

In Vivo Methodologies:

Animal Models of Disease: To evaluate the efficacy of a compound in a living organism, animal models that mimic human diseases are used. For example, if a compound shows anticancer activity in vitro, it might be tested in rodent models with induced tumors.

Pharmacokinetic Studies: These studies determine the ADME (absorption, distribution, metabolism, and excretion) properties of a compound in an animal model. This information is crucial for understanding how the compound behaves in the body and for determining appropriate dosing regimens for further studies.

Toxicity Studies: Acute and chronic toxicity studies in animals are necessary to identify potential adverse effects and to determine the safety profile of a compound. mdpi.com These studies involve administering the compound at various doses and monitoring the animals for any signs of toxicity, as well as performing histopathological analysis of organs. biorxiv.org

Conclusion and Future Perspectives in 4 Chloro N Methylbutanamide Research

Synthesis of Key Research Accomplishments

Research into 4-chloro-N-methylbutanamide has established its role as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive chloro group and a stable N-methylamide moiety, allows for a range of chemical transformations. Key accomplishments include its successful use in the synthesis of more complex molecules through nucleophilic substitution at the terminal carbon, where the chlorine atom acts as a leaving group.

The amide functionality, typically seen as robust and unreactive due to resonance stabilization, has been a focal point of synthetic innovation. nih.govresearchgate.net Methodologies for the selective reduction of the amide to either an amine or an imine have broadened the synthetic utility of butanamide derivatives. strath.ac.uk Furthermore, the development of catalytic methods for amide bond formation represents a significant advancement, offering greener and more efficient alternatives to traditional stoichiometric reagents. catalyticamidation.infocatalyticamidation.info These catalytic approaches, often employing boronic acids or transition metals, are crucial for minimizing waste and are being increasingly adopted in both academic and industrial settings. catalyticamidation.infomdpi.comresearchgate.net

Emerging Trends in Butanamide Chemistry and Applications

The field of butanamide chemistry is experiencing several emerging trends that are poised to expand the applications of compounds like this compound. A major focus is the development of sustainable and atom-economical synthetic methods. This includes direct catalytic amidation, which avoids the use of pre-activated carboxylic acids and coupling reagents, generating water as the only byproduct. catalyticamidation.inforesearchgate.net Visible-light-mediated photoredox catalysis is another burgeoning area, offering mild conditions for the synthesis and functionalization of amides. nih.govresearchgate.net

In terms of applications, there is growing interest in the biological activities of butanamide derivatives. Amide-containing compounds are prevalent in pharmaceuticals, and research is exploring their potential in various therapeutic areas. researchgate.netnih.gov For instance, derivatives of related biamide structures have been investigated as potential agents for treating osteoporosis. nih.gov The introduction of the butanamide scaffold into larger molecules can modulate properties such as solubility, stability, and bioavailability. Moreover, the use of butanamide derivatives as building blocks for novel polymers and materials is an area of increasing exploration.

Unexplored Avenues for Novel Derivatives and Functions

The structure of this compound presents several unexplored avenues for the creation of novel derivatives with unique functions. The reactivity of the C-Cl bond offers a prime site for introducing a wide array of functional groups through nucleophilic substitution, leading to a diverse library of new compounds.

Future research could focus on:

Late-stage functionalization: Developing methods to modify the butanamide backbone at a late stage in a synthetic sequence would allow for the rapid generation of analogues of complex molecules for structure-activity relationship (SAR) studies. frontiersin.orgnih.gov

Bioisosteric replacement: The amide bond can be replaced with bioisosteres to improve pharmacokinetic properties. For example, reduced amide pseudopeptides have shown enhanced enzymatic resistance. nih.gov

Asymmetric synthesis: The development of catalytic enantioselective methods for the synthesis of chiral butanamide derivatives could lead to new pharmacologically active compounds.

The systematic exploration of these avenues, coupled with high-throughput screening, could uncover novel biological activities and material properties. sciencedaily.commdpi.com

Challenges and Opportunities in Contemporary Chemical and Biological Research

While significant progress has been made, challenges remain in the chemistry of this compound and related compounds. A primary challenge lies in achieving high selectivity in reactions involving the amide group, which is notoriously stable. nih.govresearchgate.net Overcoming the high energy barrier for amide bond cleavage or transformation under mild conditions is a key goal. nih.govresearchgate.net

Key Challenges:

Selective Amide Activation: Developing catalysts that can selectively activate the generally unreactive amide bond in the presence of other functional groups is a significant hurdle. nih.govresearchgate.net

Chemoselective Reductions: Achieving selective reduction of the amide to an imine without over-reduction to the amine requires carefully controlled conditions and specialized catalysts. strath.ac.uk

Green Synthesis: While progress has been made in catalytic amidation, many current methods still rely on stoichiometric and often wasteful reagents. catalyticamidation.info

Despite these challenges, numerous opportunities exist. The development of novel catalysts, including biocatalysts and earth-abundant metal catalysts, could provide more sustainable and efficient synthetic routes. nih.govbeilstein-journals.org Advances in computational chemistry can aid in the rational design of new butanamide derivatives with desired properties and predict their biological targets. Furthermore, the exploration of butanamide derivatives in new fields such as materials science and agrochemicals could lead to the discovery of innovative products.

Interactive Data Table: Key Research Areas and Future Directions

| Research Area | Key Accomplishments | Emerging Trends | Unexplored Avenues | Challenges & Opportunities |

|---|---|---|---|---|

| Synthesis | Use as a bifunctional intermediate; development of catalytic amide formation. catalyticamidation.infocatalyticamidation.info | Green chemistry approaches; photoredox catalysis. nih.govresearchgate.net | Late-stage functionalization; asymmetric synthesis. frontiersin.orgnih.gov | Selective amide activation; development of novel, sustainable catalysts. nih.govresearchgate.net |

| Applications | Intermediate for complex molecule synthesis. | Exploration of biological activities; development of novel polymers. nih.govnih.gov | Bioisosteric replacement in drug design; high-throughput screening of derivative libraries. nih.govsciencedaily.commdpi.com | Understanding structure-activity relationships; identifying new therapeutic targets. |

| Derivatives | Synthesis of derivatives via nucleophilic substitution at the C-Cl bond. | Focus on bioactive derivatives. nih.gov | Creation of diverse chemical libraries for screening. | Efficient and selective synthesis of novel derivatives. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.